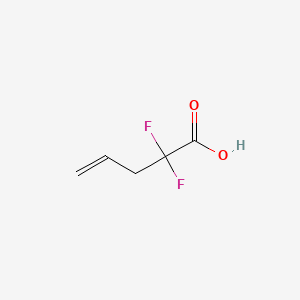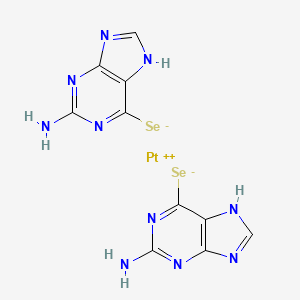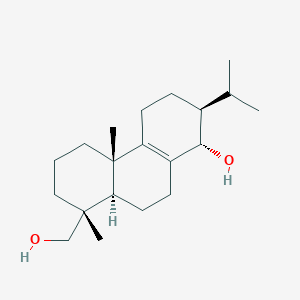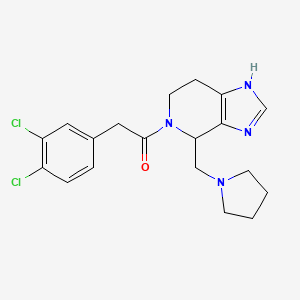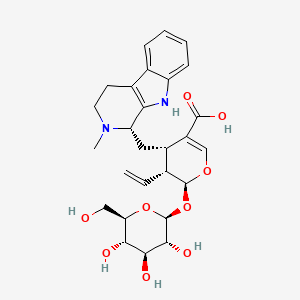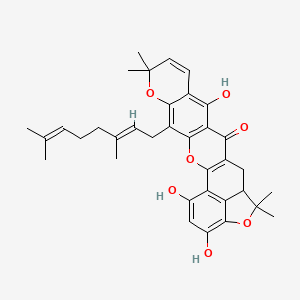
Petrobactin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Petrobactin is a natural product found in Bacillus anthracis with data available.
Scientific Research Applications
Petrobactin in Marine Bacteria
Petrobactin is identified as a bis-catecholate, alpha-hydroxy acid siderophore produced by the oil-degrading marine bacterium Marinobacter hydrocarbonoclasticus. It plays a significant role in iron uptake, with the Fe(III)-complexed form being photoreactive in natural sunlight. This photoreactivity leads to the decarboxylation of the petrobactin ligand and the reduction of Fe(III) to Fe(II), raising questions about the functional role of photoreactivity in siderophore-mediated iron uptake (Barbeau et al., 2002).
Petrobactin in Bacillus Anthracis
Petrobactin has been shown to be crucial for the growth under iron-deficient conditions and virulence of Bacillus anthracis, the bacterium responsible for anthrax. It is a "stealth siderophore" that can avoid detection by the mammalian immune system. The biosynthesis of petrobactin in B. anthracis involves a unique combination of nonribosomal peptide synthetase (NRPS) and NRPS-independent siderophore (NIS) synthetase enzymes (Oves-Costales et al., 2007).
Petrobactin's Structural Analysis
Studies have revealed the structural uniqueness of petrobactin, particularly its virulence-associated features in Bacillus anthracis. The structural and functional analysis of the siderophore synthetase AsbF, involved in petrobactin biosynthesis, shows that it converts 3-dehydroshikimate (3-DHS) into 3,4-dihydroxybenzoate, which is a unique component contributing to the virulence of B. anthracis (Pfleger et al., 2008).
Petrobactin Synthesis and Biological Study
A modular synthesis approach has been developed to access petrobactin and its homologues, enabling studies on iron transport properties in Marinobacter hydrocarbonoclasticus. This approach aids in understanding the role of petrobactin in oil-spill cleanup and environmental remediation strategies (Gardner et al., 2004).
Petrobactin in Bacillus Cereus Group
Research has also shown that petrobactin is not exclusive to pathogenic isolates but is produced by both pathogenic and non-pathogenic strains of the Bacillus cereus group. This finding challenges the hypothesis that petrobactin production is limited to pathogenic Bacillus strains (Koppisch et al., 2008).
Petrobactin Biosynthesis Pathway
The biosynthetic pathway of petrobactin in Bacillus anthracis has been extensively analyzed, revealing insights into the roles of various enzymes and genes in the siderophore assembly. This understanding sets the stage for biochemical studies with this unique biosynthetic system and potential therapeutic interventions (Lee et al., 2006).
properties
Molecular Formula |
C34H50N6O11 |
|---|---|
Molecular Weight |
718.8 g/mol |
IUPAC Name |
4-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-[2-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C34H50N6O11/c41-25-9-7-23(19-27(25)43)31(47)39-17-5-13-35-11-1-3-15-37-29(45)21-34(51,33(49)50)22-30(46)38-16-4-2-12-36-14-6-18-40-32(48)24-8-10-26(42)28(44)20-24/h7-10,19-20,35-36,41-44,51H,1-6,11-18,21-22H2,(H,37,45)(H,38,46)(H,39,47)(H,40,48)(H,49,50) |
InChI Key |
GKIMOVAPSAVJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCNCCCCNC(=O)CC(CC(=O)NCCCCNCCCNC(=O)C2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O |
synonyms |
petrobactin petrobactin sulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



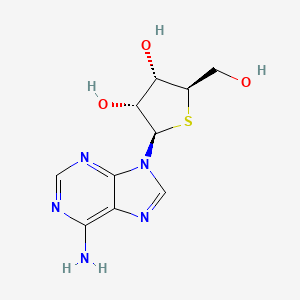
![2-Methoxy-3,5-dimethyl-6-[(9R,10R)-3,7,9,11-tetramethyl-10-hydroxy-2,5,7,11-tridecatetraene-1-yl]-4H-pyran-4-one](/img/structure/B1249096.png)
![methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,8R,12R)-4,8,12,16-tetramethylheptadec-3-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate](/img/structure/B1249097.png)
